(2S,3S)-2-amino-3-methylpentan-1-ol

Catalog No.
S755180
CAS No.
24629-25-2
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-2-amino-3-methylpentan-1-ol

CAS Number

24629-25-2

Product Name

(2S,3S)-2-amino-3-methylpentan-1-ol

IUPAC Name

(2S,3S)-2-amino-3-methylpentan-1-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5-,6+/m0/s1

InChI Key

VTQHAQXFSHDMHT-NTSWFWBYSA-N

SMILES

CCC(C)C(CO)N

Synonyms

isoleucinol

Canonical SMILES

CCC(C)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](CO)N

(2S,3S)-2-amino-3-methylpentan-1-ol, with the chemical formula C₆H₁₅NO and CAS number 24629-25-2, is an amino alcohol characterized by its stereochemistry at the second and third carbon atoms. This compound features a primary amine group (-NH₂) and a hydroxyl group (-OH), contributing to its unique properties. The molecular weight of this compound is approximately 117.19 g/mol, and it is classified as very soluble in water, with solubility ratings around 29.8 mg/ml .

Amino Acid Analogue

(2S,3S)-2-amino-3-methylpentan-1-ol is a structural analogue of the essential amino acid L-isoleucine. Due to its similar structure, it can be incorporated into proteins during cell culture experiments. This allows researchers to study the impact of replacing isoleucine with isoleucinol on protein function and stability [1].

  • [1] Studies have utilized L-isoleucinol to investigate protein folding and misfolding diseases:

Cellular Metabolism Research

(2S,3S)-2-amino-3-methylpentan-1-ol can be used to study cellular metabolism, particularly the branched-chain amino acid (BCAA) metabolic pathway. Since it is structurally similar to L-isoleucine, researchers can investigate its uptake and metabolism by cells to gain insights into BCAA regulation [2].

  • [2] Here's an example of a study using L-isoleucinol to study BCAA transport:

Potential Therapeutic Applications

  • [3] This is an example of a study on the neuroprotective effects of L-isoleucinol:

The reactivity of (2S,3S)-2-amino-3-methylpentan-1-ol primarily involves nucleophilic substitution and condensation reactions due to the presence of the amine and alcohol functional groups. It can participate in:

  • Acylation Reactions: The amine can react with acyl chlorides to form amides.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Formation of Salts: The amine can form salts with acids, which can enhance solubility and stability.

Several synthetic routes exist for producing (2S,3S)-2-amino-3-methylpentan-1-ol:

  • Starting from Amino Acids: Utilizing L-isoleucine as a precursor through reductive amination processes.
  • Alkylation of Amino Alcohols: Employing alkylation techniques on simpler amino alcohols to introduce the methyl group at the appropriate position.
  • Chiral Pool Synthesis: Using chiral pool strategies from naturally occurring amino acids or sugars to build up the desired stereochemistry.

(2S,3S)-2-amino-3-methylpentan-1-ol finds applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis due to its amino and hydroxyl functionalities.
  • Biochemical Research: In studies related to amino acid metabolism and enzyme interactions.
  • Cosmetics: Potential use in formulations due to its hydrophilic properties.

Interaction studies involving (2S,3S)-2-amino-3-methylpentan-1-ol focus on its binding affinity with various receptors or enzymes. Preliminary data suggest it might interact with neurotransmitter systems or metabolic enzymes, although comprehensive studies are still needed to elucidate these interactions fully.

Several compounds share structural similarities with (2S,3S)-2-amino-3-methylpentan-1-ol, each possessing unique properties:

Compound NameCAS NumberSimilarity Index
(R)-2-Amino-4-methylpentan-1-ol53448-09-20.95
(S)-2-Amino-4-methylpentan-1-ol7533-40-60.95
(S)-2-Amino-3-methylbutan-1-ol2026-48-40.90
(R)-2-Amino-pentanol4276-09-90.90
(R,S)-2-Aminohexanediol16369-05-40.90

These compounds differ primarily in their side chains or functional groups but share a core structure that influences their reactivity and biological activity.

The uniqueness of (2S,3S)-2-amino-3-methylpentan-1-ol lies in its specific stereochemistry and functional groups that make it particularly useful in pharmaceutical applications compared to its analogs.

XLogP3

0.4

Sequence

I

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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